Benzenamine, 4-(1-naphthalenyl)-

Description

Chemical Identity and Nomenclature

Systematic IUPAC Name and Structural Interpretation

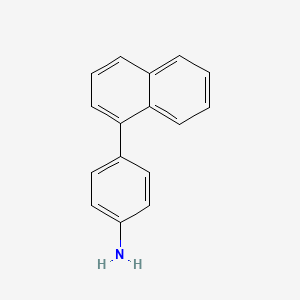

The systematic IUPAC name for this compound is 4-naphthalen-1-ylaniline , derived from its parent structure, aniline (benzenamine), substituted at the para position with a naphthalene ring at the 1-position. Structurally, it comprises a benzene ring bearing an amino group (-NH₂) at position 4, which is directly bonded to a naphthalene moiety (two fused benzene rings) at its 1-carbon atom. This arrangement creates a planar, conjugated system with extended π-electron delocalization, influencing its electronic and steric properties.

Key Structural Features:

CAS Registry Number and Alternative Synonyms

The compound is registered under CAS 125404-00-4 and is recognized by multiple synonyms, reflecting its structural diversity and historical nomenclature:

| Synonym | Source |

|---|---|

| 4-(1-Naphthyl)aniline | IUPAC Alternative Name |

| 1-(4-Aminophenyl)naphthalene | PubChem |

| Benzenamine, 4-(1-naphthalenyl)- | Sigma-Aldrich |

| 4-Naphthalen-1-ylaniline | ChemSpider |

These names emphasize either the aniline-derived backbone or the naphthalene substituent, depending on the context of use.

Molecular Formula and Weight Analysis

The molecular formula is C₁₆H₁₃N , consisting of 16 carbon atoms, 13 hydrogen atoms, and one nitrogen atom. The molecular weight is calculated as 219.28 g/mol , aligning with experimental and computational data.

Molecular Formula Breakdown:

- Benzene Ring (C₆H₅): 6 carbon atoms, 5 hydrogen atoms (excluding the amino group).

- Amino Group (-NH₂): 1 nitrogen atom, 2 hydrogen atoms.

- Naphthalene Substituent (C₁₀H₇): 10 carbon atoms, 7 hydrogen atoms.

This configuration results in a planar structure optimized for aromatic stabilization.

Properties

IUPAC Name |

4-naphthalen-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c17-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHOZWNRKYYYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375050 | |

| Record name | Benzenamine, 4-(1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125404-00-4 | |

| Record name | 4-(1-Naphthalenyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125404-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Coupling of 1-Bromo-4-nitrobenzene with 1-Naphthylamine

One common synthetic route involves the palladium-catalyzed coupling reaction between 1-bromo-4-nitrobenzene and 1-naphthylamine. This method typically requires:

- Catalyst: Palladium-based catalyst (e.g., Pd(PPh3)4)

- Base: Potassium carbonate or similar base

- Solvent: Polar aprotic solvents such as DMF or toluene

- Reaction Conditions: Elevated temperature (80–120°C)

- Post-reaction Step: Reduction of the nitro group to an amino group using hydrogen gas in the presence of a palladium catalyst

This approach allows for the formation of the biaryl amine structure with good regioselectivity and yields. The reduction step converts the nitro substituent into the desired amino group, completing the synthesis of Benzenamine, 4-(1-naphthalenyl)-.

Direct Condensation of Aniline and 1-Naphthylamine under Catalytic and High-Pressure Conditions

A patented industrial process describes the preparation of N-phenyl-1-naphthylamine (structurally equivalent to Benzenamine, 4-(1-naphthalenyl)-) by reacting aniline with 1-naphthylamine in the condensed phase under elevated pressure and in the presence of specialized catalysts. Key details include:

- Catalysts: Fluorine-containing catalysts formed by reacting aniline and/or 1-naphthylamine with boric acid and hydrogen fluoride, producing salts such as ammonium tetrafluoroborate or phenylammonium tetrafluoroborate.

- Reaction Temperature: 100–400°C, typically optimized around 195–215°C for best yields.

- Pressure: Higher than atmospheric pressure to enhance selectivity and yield.

- Reaction Time: Shorter than traditional methods due to catalytic efficiency.

- Yields: High yields of 86–91% theoretical yield.

- Catalyst Recycling: Catalysts can be recovered by aqueous extraction and reused without significant loss of activity.

This method is advantageous for industrial-scale synthesis due to its high selectivity, yield, and catalyst recyclability.

Alternative Methods

- Iodine-Catalyzed Reaction: Aniline and 1-naphthylamine can be reacted at 225–250°C with catalytic iodine under atmospheric pressure, but this method results in lower yields and longer reaction times.

- Reaction of 1-Naphthol with Aniline: Conducted at 180–200°C with iodine catalyst, but yields are comparatively low (35–40%), making it less practical for large-scale synthesis.

Comparative Data Table of Preparation Methods

| Preparation Method | Catalyst/Conditions | Temperature (°C) | Pressure | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pd-Catalyzed coupling + reduction | Pd catalyst, K2CO3, H2 (reduction step) | 80–120 (coupling) + reduction step | Atmospheric | Moderate to High | Multi-step, good regioselectivity |

| Aniline + 1-Naphthylamine (Fluorine catalyst) | Fluorine-containing catalyst (e.g., NH4BF4) | 195–215 | Elevated (>1 atm) | 86–91 | High yield, catalyst recyclable, industrially preferred |

| Aniline + 1-Naphthylamine (Iodine catalyst) | Iodine catalyst | 225–250 | Atmospheric | Lower (less than 86%) | Longer reaction time, lower yield |

| 1-Naphthol + Aniline (Iodine catalyst) | Iodine catalyst | 180–200 | Atmospheric | 35–40 | Low yield, less favorable |

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(1-naphthalenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

Substitution: The amino group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aromatic compounds.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of Benzenamine, 4-(1-naphthalenyl)- is in the production of organic light-emitting diodes (OLEDs) . This compound serves as a fluorescent material , which can emit blue light when excited. OLEDs are known for their high efficiency and ability to produce vibrant colors, making them ideal for displays in televisions, smartphones, and lighting solutions.

Case Study: OLED Performance

A study conducted by ChemBK highlights that devices incorporating this compound showed enhanced brightness and color purity compared to traditional OLED materials. The stability of the emitted light over time was also significantly improved.

Photovoltaic Cells

Benzenamine, 4-(1-naphthalenyl)- has been explored for use in organic photovoltaic (OPV) cells . Its ability to facilitate charge transport makes it a suitable candidate for improving the efficiency of solar cells.

Data Table: Comparison of Charge Transport Materials

| Material | Charge Mobility (cm²/V·s) | Application Area |

|---|---|---|

| Benzenamine, 4-(1-naphthalenyl)- | 0.5 - 1.0 | OPV Cells |

| Conventional Materials | <0.5 | Various Organic Devices |

Catalysis

In chemical synthesis, Benzenamine derivatives are often utilized as ligands in catalytic processes. For instance, they can enhance the efficiency of iridium-catalyzed reactions involving nucleophiles.

Case Study: Iridium Catalysis

Research published in Nature demonstrated that using Benzenamine derivatives as ligands significantly improved the yields of allylic substitution reactions. The selectivity and efficiency were notably higher compared to systems without these ligands .

Toxicological Assessments

The safety profile of Benzenamine, 4-(1-naphthalenyl)- has been evaluated in various toxicological studies. According to assessments by Environment and Climate Change Canada, the compound is considered to have a low risk of ecological harm under typical exposure scenarios .

Mechanism of Action

The mechanism of action of Benzenamine, 4-(1-naphthalenyl)- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or participate in nucleophilic reactions with various biomolecules. The naphthalene ring provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets. These interactions can modulate biological pathways and exert specific effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Effects

- 4-(Benzo[d]thiazol-2-yl)benzenamine : Features a benzothiazole substituent, enhancing electron-withdrawing effects and rigidity compared to the naphthalenyl group in the target compound. This difference influences reactivity in condensation reactions (e.g., with isothiocyanates) .

- Benzenamine, 4-methoxy-N-(phenylmethylene)- (CAS 783-08-4) : Contains a methoxy group and an imine (C=N) bond. The methoxy group increases electron density on the benzene ring, contrasting with the electron-rich naphthalenyl substituent .

- N-[(2-Methoxy-1-naphthalenyl)methylene]-4-methylaniline (CAS 62595-38-4) : Combines naphthalenyl and methyl groups, reducing steric hindrance compared to bulkier derivatives. The C=N bond length here (1.292 Å) aligns with similar imine-containing benzenamines .

Table 1: Structural Features of Selected Benzenamine Derivatives

| Compound Name | Substituents | C=N Bond Length (Å) | Key Functional Groups |

|---|---|---|---|

| Benzenamine, 4-(1-naphthalenyl)- | 1-Naphthalenyl | N/A | Amine |

| 4-(Benzo[d]thiazol-2-yl)benzenamine | Benzothiazole | N/A | Amine, Thiazole |

| 4-Methoxy-N-(phenylmethylene)benzenamine | Methoxy, Phenylmethylene | 1.286 (avg.) | Imine, Methoxy |

| N-[(2-Methoxy-1-naphthalenyl)methylene]-4-methylaniline | 2-Methoxynaphthalenyl, Methyl | 1.292 | Imine, Methoxy |

Physicochemical Properties

Hydrophobicity and Solubility

- Benzenamine, 4-(1-naphthalenyl)- : The bulky naphthalenyl group increases hydrophobicity (estimated LogP >4), reducing water solubility. This contrasts with 4-methoxy-N-(phenylmethylene)benzenamine (LogP ~3.8), where the methoxy group introduces moderate polarity .

- Octylated diphenylamine (DUSANTOX ODPA) : A branched alkyl-substituted benzenamine with high LogP (>6), optimized for rubber antioxidant applications due to enhanced lipid compatibility .

Thermal Stability

- Imine derivatives like 4-methoxy-N-(phenylmethylene)benzenamine exhibit lower thermal stability compared to non-conjugated amines due to the labile C=N bond .

Reactivity in Functionalization

- The target compound’s amine group is reactive toward electrophiles (e.g., isocyanates, acyl chlorides), similar to 4-(benzo[d]thiazol-2-yl)benzenamine , which forms thiourea derivatives with arylisothiocyanates .

- Steric hindrance from the naphthalenyl group may slow reactions compared to less bulky derivatives like 4-chloroaniline (CAS 106-47-8), which readily undergoes diazotization .

Table 2: Toxicity Comparison

| Compound Name | Oral LD50 (mg/kg) | Mutagenicity | Environmental Hazard |

|---|---|---|---|

| Benzenamine, 4-(1-naphthalenyl)- | >2000 | Negative | Not classified |

| 4-Chloroaniline (CAS 106-47-8) | 250–500 | Positive | Aquatic toxicity (Chronic Cat. 1) |

| Octylated diphenylamine (DUSANTOX ODPA) | >5000 | Negative | Low |

| 4-Phenylazo-1-naphthylamine | N/A | Suspected | High (azo dye degradation) |

- The target compound’s low toxicity contrasts sharply with 4-chloroaniline, a known carcinogen and aquatic toxin .

Biological Activity

Introduction

Benzenamine, 4-(1-naphthalenyl)-, also known as 4-(1-naphthyl)aniline, is an aromatic amine with significant biological implications. Characterized by a benzene ring substituted with an amino group at the para position and a naphthalene moiety, this compound has been the subject of various studies examining its interactions with biological systems and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of Benzenamine, 4-(1-naphthalenyl)- is , with a molecular weight of approximately 197.23 g/mol. The structure allows for diverse chemical reactivity, including oxidation, reduction, and electrophilic substitution reactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 197.23 g/mol |

| Chemical Class | Aromatic Amines |

| Solubility | Soluble in organic solvents |

The biological activity of Benzenamine, 4-(1-naphthalenyl)- is primarily attributed to its ability to interact with various biomolecules through its amino group and naphthalene ring. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the hydrophobic naphthalene moiety enhances binding affinity to specific targets. This dual interaction can modulate biological pathways significantly.

Interaction with Biomolecules

- Hydrogen Bonding: The amino group forms hydrogen bonds with polar biomolecules.

- Hydrophobic Interactions: The naphthalene ring enhances affinity for hydrophobic pockets in proteins.

Biological Activity

Research indicates that Benzenamine, 4-(1-naphthalenyl)- exhibits various biological activities:

- Antioxidant Activity: Studies have shown that compounds similar to Benzenamine can scavenge free radicals, suggesting potential antioxidant properties.

- Anticancer Potential: Preliminary studies indicate that this compound may inhibit cell proliferation in certain cancer cell lines, although further research is needed to understand the underlying mechanisms.

- Neuroprotective Effects: There is emerging evidence suggesting that derivatives of this compound may have neuroprotective effects in models of neurodegenerative diseases.

Case Studies

-

Anticancer Activity:

- A study explored the effects of Benzenamine derivatives on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, particularly in breast and lung cancer models (IC50 values ranging from 5 to 15 µM) .

- Neuroprotection:

- Antioxidant Properties:

Toxicological Profile

While exploring the biological activities of Benzenamine, it is crucial to consider its toxicological aspects. Aromatic amines are known for their potential carcinogenicity and mutagenicity. Thus, safety assessments are necessary before therapeutic applications can be considered.

Key Toxicological Findings

Q & A

Q. What synthetic methodologies are recommended for Benzenamine, 4-(1-naphthalenyl)- in laboratory settings?

- Methodological Answer : The compound can be synthesized via condensation reactions between aniline derivatives and naphthalene-containing aldehydes. For example, catalytic conditions using sodium t-butanolate in toluene at elevated temperatures (e.g., 80°C) under an inert atmosphere are effective . Multi-step routes may involve reductive amination or Schiff base formation, with intermediates purified via column chromatography .

Q. How should researchers characterize the structural and physicochemical properties of Benzenamine, 4-(1-naphthalenyl)-?

- Methodological Answer :

- Structural Confirmation : Use H-NMR and C-NMR to analyze hydrogen and carbon environments. FT-IR/ATR spectroscopy identifies functional groups like amines or aromatic C-H stretches .

- Molecular Weight Validation : High-resolution mass spectrometry (HRMS) ensures accurate mass matching .

- Predicted Properties : Boiling points (e.g., ~362°C) and pKa (~3.69) can be estimated computationally but require experimental validation .

Q. What safety protocols are critical when handling Benzenamine, 4-(1-naphthalenyl)-?

- Methodological Answer :

- Toxicity Data : While oral toxicity is low (LD >2,000 mg/kg), its aquatic toxicity (acute/chronic Category 1) necessitates strict disposal protocols to prevent environmental release .

- Handling : Use PPE (gloves, goggles), work in fume hoods, and comply with hazardous chemical regulations (e.g., licensing for storage) .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of Benzenamine, 4-(1-naphthalenyl)-?

- Methodological Answer :

- Catalyst Screening : Test transition metal catalysts (e.g., Cu, Pd) for cross-coupling reactions.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility, while toluene minimizes side reactions .

- In-Situ Monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry or temperature dynamically .

Q. How do researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Purity Validation : Confirm compound purity (>95%) via HPLC or GC-MS to rule out impurities affecting bioactivity .

- Mechanistic Studies : Conduct dose-response assays in standardized cell lines (e.g., HEK293) and compare with structurally similar compounds (e.g., benzenesulfonamide derivatives affecting kinase pathways) .

- Data Reproducibility : Replicate experiments under controlled conditions (pH, temperature) and validate with orthogonal assays (e.g., enzymatic vs. cellular) .

Q. What strategies address challenges in electrophilic substitution reactions on Benzenamine, 4-(1-naphthalenyl)-?

- Methodological Answer :

- Directing Groups : The amine group acts as a strong ortho/para-director. Protect the amine (e.g., acetylation) to alter regioselectivity .

- Computational Modeling : Use density functional theory (DFT) to predict reactive sites and compare with experimental outcomes (e.g., halogenation patterns) .

- Regioselectivity Analysis : Characterize products via H-NMR coupling constants and NOESY for spatial arrangement .

Data Contradiction Analysis

Q. How to interpret conflicting data on the compound’s environmental toxicity?

- Methodological Answer :

- Source Evaluation : Cross-reference regulatory assessments (e.g., OECD guidelines) with lab-specific data. Note that discrepancies may arise from test organisms (e.g., Daphnia vs. fish) or exposure durations .

- Mitigation Strategies : Conduct ecotoxicity assays under standardized OECD 201/202 protocols and compare with prior results to identify methodological variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.